4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE

Catalog No.
S3343175
CAS No.
61777-22-8
M.F
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE

CAS Number

61777-22-8

Product Name

4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE

IUPAC Name

3-(4-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19H,1-3H3

InChI Key

ZWNLSRDFHQCTQW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC

This compound belongs to a class of chemicals called chalcones, which are naturally occurring pigments found in many plants and flowers []. Hydroxytrimethoxychalcone specifically has the chemical formula C₁₈H₁₈O₅.

Potential biological activities

Some scientific research has investigated the potential biological activities of hydroxytrimethoxychalcone. Here are some examples:

  • Antioxidant properties

    Studies have found that hydroxytrimethoxychalcone exhibits antioxidant properties [, ]. Antioxidants are compounds that may help protect cells from damage caused by free radicals.

  • Anti-inflammatory properties

    Some research suggests that hydroxytrimethoxychalcone may have anti-inflammatory properties []. Inflammation is a natural process that helps the body heal, but chronic inflammation can be harmful.

4-Hydroxy-2',4',6'-trimethoxychalcone is a flavonoid compound belonging to the chalcone class, characterized by its three methoxy groups attached to the benzene rings. Its chemical formula is C18H18O5C_{18}H_{18}O_{5}, and it features a hydroxyl group at the 4-position of the chalcone backbone. Chalcones are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of 4-hydroxy-2',4',6'-trimethoxychalcone contribute to its potential therapeutic applications and its role in various

  • Oxidation: This compound can be oxidized to form various products, depending on the reaction conditions and reagents used.
  • Aldol Condensation: It can participate in aldol condensation reactions, forming larger molecules when reacted with aldehydes or ketones under basic conditions .
  • Friedel-Crafts Acylation: The introduction of acyl groups can be achieved through Friedel-Crafts acylation, which modifies the aromatic structure of the compound .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research has demonstrated that 4-hydroxy-2',4',6'-trimethoxychalcone exhibits significant biological activities:

  • Anticancer Properties: Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further anticancer drug development .
  • Antioxidant Activity: The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
  • Anti-inflammatory Effects: It has been shown to reduce inflammation in cellular models, suggesting potential applications in treating inflammatory diseases .

The synthesis of 4-hydroxy-2',4',6'-trimethoxychalcone typically involves several steps:

  • Methylation of Phenolic Hydroxyl Groups: Starting from 2,4,6-trimethoxybenzene, methylation is performed using dimethyl sulfate to obtain the desired starting material .
  • Acylation: Under Friedel-Crafts conditions, acetyl groups are introduced to form key intermediates necessary for further reactions.
  • Aldol Condensation: Finally, the compound is synthesized through aldol condensation between appropriate aldehyde derivatives and key intermediates under basic conditions .

These methods allow for the efficient production of this chalcone derivative.

Studies on 4-hydroxy-2',4',6'-trimethoxychalcone have explored its interactions with various biological targets:

  • Protein Binding: Research indicates that this compound may bind to specific proteins involved in cancer pathways, potentially inhibiting their activity and leading to reduced tumor growth .
  • Synergistic Effects: When combined with other compounds, such as certain flavonoids or chemotherapeutic agents, it may enhance therapeutic efficacy through synergistic mechanisms .

These interactions suggest that 4-hydroxy-2',4',6'-trimethoxychalcone could be part of combination therapies in clinical settings.

Several compounds share structural similarities with 4-hydroxy-2',4',6'-trimethoxychalcone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2'-Hydroxy-4,4',6'-trimethoxychalconeSimilar methoxy substitutionsExhibits strong antioxidant activity
2-HydroxychalconeLacks additional methoxy groupsKnown for anti-inflammatory properties
3-HydroxyflavoneContains a hydroxyl group on a different ringDisplays distinct antimicrobial activities
2-Hydroxy-3,4',6'-trimethoxychalconeDifferent methoxy patternPotentially more potent against specific cancers

The uniqueness of 4-hydroxy-2',4',6'-trimethoxychalcone lies in its specific arrangement of functional groups that contribute to its distinct biological activities and chemical reactivity compared to these similar compounds.

XLogP3

3.2

Dates

Last modified: 02-18-2024

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